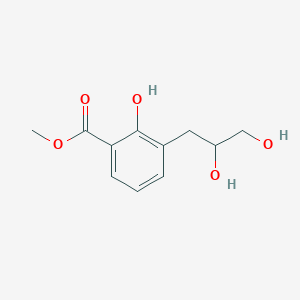

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is an organic compound that belongs to the class of hydroxybenzoates This compound is characterized by the presence of a methyl ester group attached to a benzoic acid core, which is further substituted with a 2,3-dihydroxypropyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate typically involves the esterification of 3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(2,3-dihydroxypropyl)-2-hydroxybenzoic acid+methanolacid catalystMethyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can be oxidized to form carbonyl compounds.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of ethers or esters depending on the substituent used.

Aplicaciones Científicas De Investigación

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the formulation of cosmetics and personal care products due to its moisturizing properties.

Mecanismo De Acción

The mechanism of action of Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups in the 2,3-dihydroxypropyl moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(2-hydroxyethyl)-2-hydroxybenzoate

- Methyl 3-(2,3-dihydroxypropyl)-4-hydroxybenzoate

- Methyl 3-(2,3-dihydroxypropyl)-2-methoxybenzoate

Uniqueness

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate is unique due to the presence of both hydroxyl and ester functional groups, which confer distinct chemical reactivity and biological activity. The 2,3-dihydroxypropyl moiety provides additional sites for chemical modification, making it a versatile compound for various applications.

Actividad Biológica

Methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate, a derivative of salicylic acid, has garnered attention in recent years due to its potential biological activities. This compound is structurally characterized by the presence of a hydroxylated propyl side chain, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a methoxy group, two hydroxyl groups on the propyl chain, and a benzoate moiety.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features can disrupt bacterial cell membranes and inhibit biofilm formation. The mechanism of action often involves interference with gene expression and regulation of peptidoglycan turnover in bacterial cells .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | Not yet established | TBD |

| Oleanolic Acid Derivative | 10-50 | E. coli, S. aureus |

| Eugenyl Benzoate Derivative | 26.56-286.81 | HT29 colorectal cancer cells |

Antitumor Activity

The antitumor potential of methyl esters derived from salicylic acid has been explored in various studies. For example, compounds with similar functional groups have shown antiproliferative effects on cancer cell lines by inducing apoptosis and inhibiting topoisomerase II activity . The introduction of hydroxymethyl groups appears to enhance cytotoxicity against specific cancer types.

Case Study: Antitumor Effects

A study focusing on the activity of hydroxybenzoate derivatives demonstrated that certain modifications at the C-3 position significantly impacted their efficacy against HL60 leukemia cells. The compound with a 2',3'-dihydroxypropyl moiety exhibited reduced activity compared to other derivatives with less polar side chains .

The biological activities of this compound are likely mediated through several mechanisms:

- Membrane Disruption: Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in DNA replication and repair, contributing to their antitumor effects.

- Modulation of Gene Expression: The ability to influence gene expression pathways can enhance the therapeutic profile of these compounds.

Propiedades

Número CAS |

91971-80-1 |

|---|---|

Fórmula molecular |

C11H14O5 |

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

methyl 3-(2,3-dihydroxypropyl)-2-hydroxybenzoate |

InChI |

InChI=1S/C11H14O5/c1-16-11(15)9-4-2-3-7(10(9)14)5-8(13)6-12/h2-4,8,12-14H,5-6H2,1H3 |

Clave InChI |

TWXOIQCZZDINQV-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC=CC(=C1O)CC(CO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.